N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide

Description

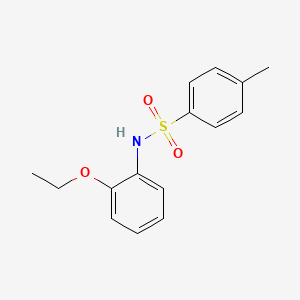

Structure

3D Structure

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-3-19-15-7-5-4-6-14(15)16-20(17,18)13-10-8-12(2)9-11-13/h4-11,16H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQWPJYPQYYDQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701252083 | |

| Record name | N-(2-Ethoxyphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160878-28-4 | |

| Record name | N-(2-Ethoxyphenyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160878-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Ethoxyphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701252083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 2 Ethoxyphenyl 4 Methylbenzenesulfonamide and Its Derivatives

Established Synthetic Pathways for N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide

The principal and most widely adopted method for the synthesis of this compound is the reaction between an amine and a sulfonyl chloride. This approach is valued for its reliability and the ready availability of starting materials.

Condensation Reactions Involving Sulfonyl Chlorides and Anilines

The synthesis of this compound is classically achieved through the nucleophilic substitution reaction between 2-ethoxyaniline and 4-methylbenzenesulfonyl chloride (more commonly known as p-toluenesulfonyl chloride or tosyl chloride). cbijournal.com In this reaction, the nucleophilic nitrogen atom of the 2-ethoxyaniline attacks the electrophilic sulfur atom of the tosyl chloride. This process results in the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond, yielding the desired sulfonamide. cbijournal.com

This reaction is fundamentally analogous to the well-established Schotten-Baumann reaction conditions. A base is typically required to neutralize the hydrochloric acid (HCl) generated as a byproduct, which would otherwise protonate the starting aniline (B41778), rendering it non-nucleophilic and halting the reaction. researchgate.net Pyridine (B92270) is a commonly used base for this purpose, acting as both a solvent and an acid scavenger. bohrium.com The general scheme for this condensation reaction is presented below:

Reactant A: 2-ethoxyaniline

Reactant B: 4-methylbenzenesulfonyl chloride

Product: this compound

Byproduct: Hydrochloric acid (HCl)

Reaction Condition Optimization and Yield Enhancement Strategies

The efficiency and yield of the sulfonamide synthesis are highly dependent on the chosen reaction conditions. Researchers have explored various parameters to optimize this transformation. Common solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and diethyl ether. cbijournal.com

The choice of base is a critical factor. While pyridine is traditional, other organic bases like triethylamine (B128534) (TEA) or inorganic bases such as sodium acetate (B1210297) and potassium carbonate are also effective. researchgate.netresearchgate.net An environmentally benign approach utilizing aqueous potassium carbonate in THF has been reported to increase both the reaction rate and the yield of aryl sulfonamides. researchgate.net Reaction temperatures can range from 0 °C to reflux, depending on the reactivity of the specific aniline and sulfonyl chloride used. cbijournal.combohrium.com For instance, some procedures involve stirring the reaction mixture in an ice bath before allowing it to proceed at room temperature for several hours, while others employ reflux conditions to drive the reaction to completion. cbijournal.combohrium.com

Upon completion, purification is typically achieved through acidification of the mixture followed by extraction with an organic solvent. The final product is often isolated and purified by recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography. cbijournal.combohrium.com

| Base | Solvent | Temperature | Typical Reaction Time | Reported Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridine | Dichloromethane (DCM) | Room Temperature | 24 h | High | cbijournal.comresearchgate.net |

| Pyridine | Pyridine (as solvent) | Reflux | 2 h | 85 | bohrium.com |

| Triethylamine (TEA) | Tetrahydrofuran (THF) | 0 °C to Room Temp. | 6 h | 86 | cbijournal.com |

| Potassium Carbonate | Tetrahydrofuran (THF)/Water | Not specified | Not specified | Increased Yield | researchgate.net |

| Sodium Acetate | Water | 80-85 °C | 8 h | 82-88 | researchgate.net |

Role of Catalysis in N-Sulfonamide Synthesis

While the base-mediated condensation is robust, catalytic methods have been developed to improve efficiency, expand substrate scope, and operate under milder conditions. Various transition metals have been shown to effectively catalyze the formation of the S-N bond.

Indium Catalysis: A facile and efficient indium-catalyzed sulfonylation of amines has been reported. This method is notable for its applicability to a wide range of substrates, including less nucleophilic and sterically hindered anilines. organic-chemistry.org

Copper Catalysis: Copper catalysts, such as copper(I) chloride (CuCl), are effective in mediating the synthesis of N-arylsulfonamides from sulfonyl azides and arylboronic acids. organic-chemistry.org Another approach involves a copper-catalyzed aminosulfonylation of aryldiazonium tetrafluoroborates. organic-chemistry.org

Iron Catalysis: Iron(II) chloride (FeCl₂) has been used to catalyze the synthesis of N-arylsulfonamides from readily available nitroarenes and sodium arylsulfinates under mild conditions. organic-chemistry.org Furthermore, magnetic nanoparticles (Fe₃O₄-DIPA) have been employed as a reusable catalyst for sulfonamide preparation in dichloromethane at room temperature. cbijournal.com

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions provide a powerful alternative for forming the C-N bond in sulfonamides. One method involves the coupling of methanesulfonamide (B31651) with aryl bromides and chlorides. organic-chemistry.org Another palladium-catalyzed process facilitates the preparation of arylsulfonyl chlorides from arylboronic acids, which can then be converted to sulfonamides in situ. nih.gov

Nanoparticle Catalysis: Zinc oxide nanoparticles have been utilized for the chemoselective, solvent-free synthesis of sulfonamides from primary amines and sulfonyl chlorides. cbijournal.com

Synthesis of Structural Analogs and Isosteres

The modularity of the sulfonamide synthesis allows for the straightforward creation of structural analogs by modifying either the aniline or the sulfonyl chloride starting materials. This flexibility is crucial for systematic structure-activity relationship studies in drug discovery and materials science.

Substitutions on the Toluenesulfonyl Ring (e.g., methyl group modifications)

Modification of the sulfonyl chloride component provides another avenue for creating structural analogs. By replacing p-toluenesulfonyl chloride with other substituted benzenesulfonyl chlorides, the electronic properties of the sulfonamide can be systematically varied. The synthesis follows the same condensation principle with 2-ethoxyaniline.

Commonly available substituted benzenesulfonyl chlorides allow for the introduction of a range of functional groups onto the phenylsulfonyl moiety. For example, reactions with 2-ethoxyaniline can produce a diverse library of compounds.

| Sulfonyl Chloride Reactant | Resulting Product with 2-ethoxyaniline | Reference |

|---|---|---|

| Benzenesulfonyl chloride | N-(2-ethoxyphenyl)benzenesulfonamide | cbijournal.com |

| 4-Methoxybenzenesulfonyl chloride | N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide | researchgate.net |

| 4-Chlorobenzenesulfonyl chloride | 4-Chloro-N-(2-ethoxyphenyl)benzenesulfonamide | researchgate.net |

| 4-Bromobenzenesulfonyl chloride | 4-Bromo-N-(2-ethoxyphenyl)benzenesulfonamide | researchgate.net |

| 4-Fluorobenzenesulfonyl chloride | N-(2-ethoxyphenyl)-4-fluorobenzenesulfonamide | researchgate.net |

| 4-Nitrobenzenesulfonyl chloride | N-(2-ethoxyphenyl)-4-nitrobenzenesulfonamide | cbijournal.com |

This synthetic versatility underscores the importance of the sulfonamide linkage in constructing diverse chemical libraries for various scientific applications.

N-Alkylation and N-Acylation Reactions

The sulfonamide moiety is a versatile functional group that can undergo both N-alkylation and N-acylation, leading to a diverse array of derivatives. These reactions typically proceed by deprotonation of the sulfonamide nitrogen followed by reaction with an electrophile.

N-Alkylation: The N-alkylation of sulfonamides, including structures analogous to this compound, can be achieved using various alkylating agents in the presence of a base. A notable advancement in this area is the use of manganese catalysis in a "borrowing hydrogen" approach, which allows for the N-alkylation of sulfonamides using alcohols as the alkylating agents. This method is efficient for a wide range of aryl and alkyl sulfonamides, facilitating mono-N-alkylation in high yields. researchgate.net While this specific methodology has not been explicitly reported for this compound, the broad substrate scope suggests its potential applicability.

The reaction of 2-azidobenzenesulfonamide (B1252160) with 5-bromopent-1-ene demonstrates a more conventional N-alkylation pathway, yielding an N-pentenyl sulfonamide. This reaction highlights the utility of alkyl halides as effective alkylating agents for sulfonamides.

Another approach to N-acylation involves the reaction of sulfonamides with carboxylic acid anhydrides. This reaction can be catalyzed by bismuth(III) chloride or bismuth(III) trifluoromethanesulfonate (B1224126) and proceeds efficiently for various sulfonamides and carboxylic acid anhydrides. The reaction of benzenesulfonamide (B165840) and 4-methylbenzenesulfonamide with both aliphatic and aromatic carboxylic acid anhydrides has been shown to produce the corresponding N-acylsulfonamides in excellent yields.

The following table summarizes representative N-acylation reactions of sulfonamides with N-acylbenzotriazoles.

Derivatization Pathways and Application as Synthetic Precursors

This compound serves as a valuable precursor for the synthesis of more complex molecular architectures, including heterocyclic systems, Schiff bases, and metal complexes.

Formation of Heterocyclic Scaffolds Utilizing the Sulfonamide Moiety

The structural framework of N-arylbenzenesulfonamides is a key starting point for the synthesis of various heterocyclic compounds. A notable example is the use of the closely related N-(2-methoxyphenyl)-4-methylbenzenesulfonamide as a precursor for the synthesis of thiazine (B8601807) heterocycles. nih.govresearchgate.net This suggests a plausible synthetic route for the formation of analogous heterocyclic systems from this compound. The presence of the ortho-ethoxy group on the phenyl ring can influence the cyclization pathways and the properties of the resulting heterocyclic scaffolds.

Generation of Schiff Bases and Metal Complexes Incorporating the Sulfonamide Framework

The sulfonamide framework can be incorporated into Schiff bases and their corresponding metal complexes. Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or ketone. While this compound itself does not possess a primary amino group for direct Schiff base formation, it can be chemically modified to introduce such a functionality, or alternatively, derivatives of this compound containing an aldehyde or ketone can react with primary amines.

For instance, N-(2-formylphenyl) substituted sulfonamides can serve as precursors for Schiff bases. nih.govresearchgate.net The synthesis of transition metal (II) complexes with Schiff bases derived from sulfonamides has been reported, highlighting the coordinating ability of the sulfonamide moiety and the imine nitrogen. biointerfaceresearch.comscirp.org

Furthermore, sulfonamide derivatives can act as ligands for the formation of metal complexes. The complexation of 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide with Zinc (II) and Copper (II) ions has been demonstrated, where coordination occurs through the imine nitrogen of the pyridine ring. sciencepublishinggroup.comresearchgate.net This indicates that the sulfonamide framework can be a component of larger ligands for metal coordination.

The following table presents examples of metal complexes formed from sulfonamide-containing ligands.

Multi-component Reaction Strategies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. beilstein-journals.orgnih.gov The functional groups present in this compound and its derivatives can potentially participate in various MCRs.

For instance, if modified to contain an amine, aldehyde, or carboxylic acid group, this compound could be a substrate in well-known MCRs such as the Ugi or Passerini reactions. The Ugi four-component reaction, for example, combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce a dipeptide-like scaffold. mdpi.com The versatility of MCRs offers a promising avenue for the rapid generation of diverse libraries of compounds based on the this compound framework for various applications.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography of N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide and Related Crystalline Forms

No published single-crystal X-ray diffraction studies for this compound were found. Consequently, the following detailed analyses, which are derived from such studies, are not available:

Spectroscopic Characterization for Structural Confirmation

While spectroscopic data (such as NMR, IR, or Mass Spectrometry) for this compound may exist in various chemical databases or proprietary collections, detailed, peer-reviewed studies presenting and interpreting this data for the purpose of in-depth structural confirmation were not identified in the conducted search.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals, the precise connectivity and chemical environment of each atom can be determined.

¹H NMR Spectroscopy

In the proton NMR spectrum of this compound, distinct signals are expected for the protons of the p-toluenesulfonyl group, the 2-ethoxyphenyl group, and the sulfonamide N-H proton.

The p-toluenesulfonyl moiety would exhibit a characteristic AA'BB' system for the aromatic protons, appearing as two doublets in the downfield region (typically δ 7.2-7.8 ppm) due to the electron-withdrawing effect of the sulfonyl group. The methyl group protons on this ring would give rise to a sharp singlet at approximately δ 2.4 ppm.

The 2-ethoxyphenyl group protons would present a more complex pattern. The four aromatic protons would appear as a multiplet between δ 6.8 and 7.5 ppm. The ethoxy group would be identified by a quartet resulting from the methylene (B1212753) protons (-O-CH₂-) around δ 4.0 ppm, coupled to the methyl protons, which in turn would appear as a triplet around δ 1.4 ppm. The sulfonamide proton (N-H) is expected to appear as a broad singlet, the chemical shift of which can be highly variable (δ 8.5-10.5 ppm) depending on solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 15 distinct carbon signals are anticipated, assuming free rotation allows for magnetic equivalence where appropriate.

The p-toluenesulfonyl group would show four signals for its aromatic carbons, with the sulfonyl-bearing carbon and the methyl-bearing carbon having distinct chemical shifts from the other two. The methyl carbon would appear significantly upfield, typically around δ 21.5 ppm.

The 2-ethoxyphenyl ring would display six aromatic carbon signals. The carbon atom directly attached to the nitrogen (C-N) and the oxygen (C-O) would be shifted significantly downfield. The ethoxy group carbons would be observed with the -O-CH₂- carbon at approximately δ 64 ppm and the terminal -CH₃ carbon at around δ 15 ppm.

The following table summarizes the predicted chemical shifts based on structure-property relationships and data from analogous compounds.

| ¹H NMR Predicted Data | ¹³C NMR Predicted Data | |

| Assignment | Predicted δ (ppm) | Assignment |

| -CH₃ (tosyl) | ~2.4 (s) | -CH₃ (tosyl) |

| -O-CH₂-CH₃ | ~1.4 (t) | -O-CH₂-CH₃ |

| -O-CH₂- | ~4.0 (q) | -O-CH₂- |

| Aromatic (ethoxyphenyl) | 6.8-7.5 (m) | Aromatic C (ethoxyphenyl) |

| Aromatic (tosyl) | 7.2-7.8 (d, d) | Aromatic C (tosyl) |

| -NH- | 8.5-10.5 (br s) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by strong absorptions characteristic of the sulfonamide group. The N-H stretching vibration is expected to appear as a moderately sharp band in the region of 3250-3300 cm⁻¹. The most prominent features would be the asymmetric and symmetric stretching vibrations of the S=O bonds, which are anticipated to produce two very strong bands around 1350-1330 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

Other significant absorptions include C-H stretching vibrations for the aromatic rings (3100-3000 cm⁻¹) and the aliphatic ethyl and methyl groups (3000-2850 cm⁻¹). The C=C stretching vibrations within the aromatic rings would appear in the 1600-1450 cm⁻¹ region. The C-O stretching of the ethoxy group would likely be observed as a strong band near 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The C-N and S-N stretching vibrations are typically found in the fingerprint region and can be harder to assign definitively.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations, particularly the ring-breathing modes of the substituted benzene (B151609) rings, are often strong in the Raman spectrum. The symmetric S=O stretch around 1160 cm⁻¹ is also typically Raman active. The C-S bond stretching vibration, expected around 700-600 cm⁻¹, can also be observed.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3250-3300 | 3250-3300 | Medium |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 | Medium |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Medium-Strong |

| S=O Asymmetric Stretch | 1350-1330 | Weak / Not Observed | Strong |

| S=O Symmetric Stretch | 1170-1150 | 1170-1150 | Strong |

| C-O-C Asymmetric Stretch | ~1250 | Strong | |

| C-O-C Symmetric Stretch | ~1050 | Medium | |

| C-S Stretch | 700-600 | 700-600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and provides structural information through the analysis of fragmentation patterns.

For this compound (C₁₅H₁₇NO₃S), the calculated molecular weight is 291.37 g/mol . In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 291 or 292, respectively.

The fragmentation of sulfonamides is well-characterized and typically involves cleavage of the bonds adjacent to the sulfur atom. Key fragmentation pathways would include:

Cleavage of the S-N bond: This is a common fragmentation pathway, leading to the formation of the p-toluenesulfonyl cation at m/z 155 and a radical cation corresponding to the 2-ethoxyaniline portion.

Cleavage of the C-S bond: This pathway would generate a tolyl cation at m/z 91.

Loss of SO₂: A characteristic rearrangement reaction for aromatic sulfonamides can lead to the elimination of a neutral sulfur dioxide molecule (64 Da), resulting in a fragment ion of [M-SO₂]⁺.

Fragmentation of the ethoxy group: Loss of an ethyl radical (•C₂H₅, 29 Da) or ethylene (B1197577) (C₂H₄, 28 Da) from the ethoxyphenyl moiety is also a plausible fragmentation route.

The predicted major fragments in the mass spectrum are outlined in the table below.

| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 291/292 | [M]⁺ or [M+H]⁺ | Molecular Ion / Protonated Molecule |

| 155 | [CH₃C₆H₄SO₂]⁺ | Cleavage of the S-N bond |

| 136 | [HOC₆H₄NHSO₂C₆H₄CH₃]⁺ | Loss of C₂H₅ from ethoxy group |

| 91 | [C₇H₇]⁺ | Tolyl cation from C-S bond cleavage |

| 227 | [M-SO₂]⁺ | Loss of neutral SO₂ |

This multi-faceted spectroscopic analysis, combining NMR, vibrational spectroscopy, and mass spectrometry, allows for a robust and unambiguous structural elucidation of this compound.

Computational and Theoretical Investigations of Molecular Architecture and Reactivity

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as optimized geometry, electronic distribution, and spectroscopic characteristics.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For sulfonamides, this analysis reveals critical bond lengths, bond angles, and torsion angles that define the molecule's three-dimensional shape.

While direct computational studies on N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide are not extensively published, data from closely related analogs like N-(2-methoxyphenyl)-4-methylbenzenesulfonamide and N-(3-ethoxyphenyl)-4-methylbenzenesulfonamide provide valuable insights. In the crystal structure of N-(2-methoxyphenyl)-4-methylbenzenesulfonamide, the geometry around the sulfur atom is described as a distorted tetrahedral. nih.govresearchgate.net The two aromatic rings are not coplanar; in the methoxy (B1213986) analog, the dihedral angle between the phenyl and the methyl-substituted rings is 71.39°. nih.govresearchgate.net A similar non-planar orientation is observed in N-(3-ethoxyphenyl)-4-methylbenzenesulfonamide, where the corresponding dihedral angle is 69.42 (9)°. nih.gov This twisted conformation is a common feature in this class of molecules.

Table 1: Selected Geometric Parameters for Analogs of this compound

| Parameter | N-(2-methoxyphenyl)-4-methylbenzenesulfonamide nih.govresearchgate.net | N-(3-ethoxyphenyl)-4-methylbenzenesulfonamide nih.gov |

|---|---|---|

| Dihedral Angle (Aromatic Rings) | 71.39 (9)° | 69.42 (9)° |

| C—S—N(H)—C Torsion Angle | -56.5 (3)° | - |

| C—N—S—C Torsion Angle | - | 65.76 (16)° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. wikipedia.orgyoutube.com The HOMO, acting as an electron donor, is related to the nucleophilicity of a molecule, while the LUMO, an electron acceptor, is related to its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. wikipedia.org A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small gap indicates a molecule is more reactive. wikipedia.org In a typical DFT analysis of a sulfonamide, the HOMO is often localized on the more electron-rich ethoxyphenyl ring, while the LUMO may be distributed over the electron-withdrawing toluenesulfonyl group.

Table 2: Conceptual Frontier Molecular Orbital Properties

| Orbital/Parameter | Significance | Predicted Location in this compound |

|---|---|---|

| HOMO | Electron-donating capacity (Nucleophilicity) | Primarily on the 2-ethoxyphenyl ring system |

| LUMO | Electron-accepting capacity (Electrophilicity) | Primarily on the 4-methylbenzenesulfonamide moiety |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability | Influences electronic transitions and overall stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.org The MEP map illustrates regions of negative electrostatic potential (electron-rich, attractive to electrophiles) and positive electrostatic potential (electron-poor, attractive to nucleophiles). chemrxiv.org

For this compound, an MEP map would typically show:

Negative Regions (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the sulfonyl (SO₂) group and the oxygen of the ethoxy (–OCH₂CH₃) group. These are the most likely sites for electrophilic attack.

Positive Regions (Blue): Located around the hydrogen atom of the sulfonamide (N-H) group, indicating its acidic character and potential to act as a hydrogen bond donor.

Neutral Regions (Green): Generally found over the carbon skeletons of the aromatic rings.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions. wisc.eduwikipedia.org It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. wikipedia.org This analysis quantifies stabilizing interactions, such as hyperconjugation and charge transfer.

In this compound, key NBO interactions would likely involve:

Delocalization from the lone pair orbitals of the sulfonyl oxygen atoms (n_O) to the antibonding orbitals (σ*) of adjacent N-S or S-C bonds.

Interaction between the lone pair of the nitrogen atom (n_N) and the antibonding orbitals of the neighboring aromatic ring (π*).

Charge transfer from the lone pairs of the ethoxy oxygen (n_O) to the antibonding orbitals of the phenyl ring (π*).

The energy associated with these donor-acceptor interactions (E⁽²⁾) indicates the strength of the intramolecular stabilization.

Table 3: Potential NBO Donor-Acceptor Interactions

| Donor NBO (Filled) | Acceptor NBO (Unfilled) | Type of Interaction | Anticipated Effect |

|---|---|---|---|

| Lone Pair of Sulfonyl Oxygen (n_O) | Antibonding S-N (σ) | Hyperconjugation | Stabilization of the sulfonyl group |

| Lone Pair of Nitrogen (n_N) | Antibonding Phenyl C-C (π) | Resonance/Conjugation | Electron delocalization across the N-C bond |

| Lone Pair of Ethoxy Oxygen (n_O) | Antibonding Phenyl C-C (π*) | Resonance/Conjugation | Stabilization of the ethoxyphenyl moiety |

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR chemical shifts)

DFT calculations are routinely used to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and corresponding absorption wavelengths (λ_max). This helps in understanding the electronic transitions, often corresponding to π→π* or n→π* transitions within the aromatic systems.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated values provide insights into the electronic environment of each nucleus, and strong correlation with experimental spectra confirms the optimized molecular structure. researchgate.net

Table 4: Computational Methods for Spectroscopic Prediction

| Spectroscopy | Computational Method | Predicted Parameters |

|---|---|---|

| UV-Visible | Time-Dependent DFT (TD-DFT) | Maximum absorption wavelength (λ_max), Oscillator strength |

| NMR | Gauge-Independent Atomic Orbital (GIAO) | ¹H and ¹³C chemical shifts (δ) |

Conformational Landscape and Torsional Energy Profiles

The most significant flexible bonds in this molecule are the S-N bond and the N-C(phenyl) bond. A torsional energy profile is generated by systematically rotating one of these bonds while allowing the rest of the molecule to relax to its lowest energy state. nih.gov This analysis identifies:

Energy Minima: Correspond to stable, low-energy conformers of the molecule.

Energy Maxima: Represent the transition states between conformers, indicating the energy barrier for rotation.

The experimentally observed torsion angles for related molecules, such as the C—S—N(H)—C angle of -56.5° in N-(2-methoxyphenyl)-4-methylbenzenesulfonamide, represent a single conformation captured in the solid crystal lattice, which is expected to correspond to a low-energy region on the conformational energy surface. researchgate.net

Analysis of Rotational Barriers and Stable Conformers

The conformational flexibility of this compound is largely dictated by the rotation around the S-N bond. Theoretical calculations are essential to determine the energy barriers associated with these rotations and to identify the most stable conformers.

The presence of the ethoxy group in the ortho position of the phenyl ring in this compound is expected to introduce specific steric and electronic effects. It is likely that the most stable conformers will be those that minimize steric hindrance between the ethoxy group and the bulky tosyl group. The orientation of the ethoxy group itself will also contribute to the conformational landscape.

Table 1: Calculated Rotational Barriers for Related Sulfonamide and Amide Compounds

| Compound/Rotation Axis | Method | Calculated Barrier (kcal/mol) |

|---|---|---|

| Sulfenamide (S-N rotation) | MP2(full)/6-31+G* | 8.09 chemijournal.com |

| N-Benzhydrylformamide (Formyl rotation) | DFT M06-2X/6-311+G* | ~20-23 nih.gov |

This table presents data from analogous compounds to illustrate the typical range of rotational barriers.

Potential Energy Surface Scans

Potential energy surface (PES) scans are computational methods used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as torsion angles. For this compound, a PES scan of the torsion angle defined by the C-S-N-C linkage would reveal the energy profile of the rotation around the S-N bond.

A study on N-phenylbenzenesulfonamide using DFT at the B3LYP/6-31G(d,p) level has been conducted to understand the stability of its planar and non-planar structures. researchgate.net The PES scan involved varying the N10-S7-C1-C6 and C11-N10-S7-C1 torsion angles in steps of 10 degrees. researchgate.net This type of analysis for this compound would likely show distinct energy minima corresponding to the stable, staggered conformers and energy maxima corresponding to the unstable, eclipsed transition states. The relative energies of these points on the PES would provide the rotational energy barriers. The ortho-ethoxy group would be expected to create a more complex PES compared to the unsubstituted N-phenylbenzenesulfonamide due to additional steric interactions.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions play a crucial role in the supramolecular assembly and crystal packing of molecules. Understanding these weak interactions is fundamental to predicting the solid-state properties of this compound.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This method maps the electron density distribution to define a surface around a molecule, which is colored according to various properties to highlight close contacts with neighboring molecules.

For this compound, it is anticipated that the Hirshfeld surface analysis would highlight the importance of hydrogen bonds involving the sulfonamide N-H group and the sulfonyl and ethoxy oxygen atoms. Furthermore, π-π stacking between the phenyl and tosyl rings, as well as C-H···π interactions, would likely be significant contributors to the crystal packing. nih.govresearchgate.net

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Ethoxy-Containing Compound

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 52.6 nih.gov |

| N···H/H···N | 16.3 nih.gov |

| C···H/H···C | Data not specified in the provided text |

This table is based on data for 7-ethoxy-5-methyl-2-(pyridin-3-yl)-4,5-dihydro-1,2,4-triazolo[1,5-a]quinazolin-5-ol and serves as an example of the types of interactions and their contributions. nih.gov

Reduced Density Gradient (RDG) Analysis for Weak Interactions (e.g., C-H···π, π-π stacking)

Reduced Density Gradient (RDG) analysis is a computational technique that allows for the visualization of non-covalent interactions in real space. It identifies regions of low electron density and low density gradient, which are characteristic of weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes.

In the context of this compound, an RDG analysis would be expected to reveal isosurfaces corresponding to various types of weak interactions. For example, large, green-colored isosurfaces between the aromatic rings would indicate the presence of π-π stacking. Smaller, green or blue-tinged isosurfaces between hydrogen atoms and the aromatic rings would signify C-H···π interactions. The N-H···O hydrogen bonds would appear as distinct, blue-colored isosurfaces, indicating stronger, attractive interactions. Red-colored isosurfaces, on the other hand, would indicate regions of steric repulsion, which might be observed between the ethoxy group and the sulfonyl group in certain conformations. A theoretical study on a synthesized sulfonamide derivative used RDG analysis to identify the main binding areas and weak interactions within the molecule. researchgate.net

Detailed Scientific Analysis of this compound: Molecular Interactions and Mechanistic Studies

Currently, there is a notable absence of publicly available scientific literature detailing the specific molecular interactions and mechanistic studies of the chemical compound this compound with biological targets. Extensive searches of scholarly databases and scientific publications did not yield any specific in silico or in vitro studies focused on this particular molecule.

Therefore, it is not possible to provide a detailed analysis as requested in the outline concerning its computational docking, molecular dynamics simulations, or its inhibitory effects on enzymes such as carbonic anhydrase and lipoxygenase. The scientific community has yet to publish research that would allow for a thorough discussion of its binding modes, affinities, ligand-protein interaction profiles, or the identification of key binding pocket residues in complex with any biological target. Similarly, data from in vitro enzyme inhibition assays for this specific compound are not present in the accessible scientific record.

While the broader class of sulfonamides, to which this compound belongs, is known to interact with various biological targets, including carbonic anhydrase isoforms, any discussion on this specific compound would be purely speculative and would not meet the required standards of scientific accuracy based on published research.

Further experimental and computational research is required to elucidate the potential biological activities and mechanisms of action of this compound. As new research emerges, a detailed article conforming to the requested structure may become feasible.

Molecular Interactions and Mechanistic Studies with Biological Targets in Silico and in Vitro

In Vitro Enzyme Inhibition Studies and Mechanism of Action

Evaluation of Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Limited direct research is publicly available regarding the specific inhibitory activity of N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While studies have been conducted on various derivatives of sulfonamides for their potential as cholinesterase inhibitors, data pinpointing the IC50 values for this compound are not prevalent in the reviewed literature.

For context, the inhibition of cholinesterases is a key therapeutic strategy for conditions such as Alzheimer's disease. AChE and BChE are enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting these enzymes, the concentration of acetylcholine in the synaptic cleft is increased, which can lead to improved neurotransmission.

In studies of structurally related sulfonamide derivatives, the inhibitory potency has been shown to be influenced by the nature and position of substituents on the aromatic rings. For instance, research on N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide demonstrated improved activity against AChE. mdpi.com Another study on N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide identified it as a suitable inhibitor of AChE. researchgate.net However, without direct experimental evaluation of this compound, its specific inhibitory capacity against AChE and BChE remains to be determined.

Table 1: Cholinesterase Inhibition Data for this compound

| Enzyme | IC50 Value | Source Organism |

| Acetylcholinesterase (AChE) | Data not available | Not applicable |

| Butyrylcholinesterase (BChE) | Data not available | Not applicable |

This table is representative of the lack of specific data for the indicated compound.

Inhibition of Dihydrofolate Reductase (DHFR) or Dihydropteroate Synthase (DHPS)

The sulfonamide functional group is a well-established pharmacophore known to inhibit dihydropteroate synthase (DHPS), an essential enzyme in the folic acid synthesis pathway of many microorganisms. wikipedia.orgpatsnap.com This pathway is critical for the biosynthesis of nucleotides and certain amino acids, and its disruption can halt microbial growth. wikipedia.org As this compound is a sulfonamide, it is hypothesized to act as a competitive inhibitor of DHPS. wikipedia.orgpatsnap.com

Dihydrofolate reductase (DHFR) is another key enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. wikipedia.org While some compounds have been designed to inhibit both DHPS and DHFR, sulfonamides traditionally exhibit primary activity against DHPS. nih.gov There is currently no specific data available from in silico or in vitro studies to confirm or quantify the inhibitory activity of this compound against either DHFR or DHPS.

Elucidation of Inhibitory Mechanisms (e.g., competitive, non-competitive)

The inhibitory mechanism of sulfonamides against DHPS is generally understood to be competitive. wikipedia.orgpatsnap.com These compounds are structural analogs of para-aminobenzoic acid (p-ABA), the natural substrate of DHPS. By mimicking p-ABA, sulfonamides bind to the active site of the enzyme, thereby preventing the normal substrate from binding and halting the synthesis of dihydropteroate. wikipedia.orgnih.gov

Given the structure of this compound, it is presumed to follow this competitive inhibition mechanism against DHPS. However, without specific kinetic studies on this compound, it is not possible to definitively characterize its mode of inhibition as competitive, non-competitive, uncompetitive, or mixed. Such studies would involve measuring enzyme kinetics in the presence of varying concentrations of the substrate and the inhibitor to determine the nature of their interaction.

Interactions with Microbial Target Pathways (In Vitro)

Investigation of Enzyme Targets in Bacterial Metabolism (e.g., folic acid synthesis pathway)

The primary anticipated microbial target for this compound is the folic acid synthesis pathway, specifically the enzyme dihydropteroate synthase (DHPS). wikipedia.orgpatsnap.com This pathway is essential for the survival of many bacteria as they cannot uptake folate from their environment and must synthesize it de novo. wikipedia.org The inhibition of this pathway leads to a depletion of essential metabolites, resulting in a bacteriostatic effect. wikipedia.org

While this is the expected mechanism based on the sulfonamide structure, in vitro studies are necessary to confirm this interaction and to explore potential off-target effects on other bacterial enzymes. There is a lack of published research specifically investigating the in vitro effects of this compound on bacterial enzyme systems.

Fungal Enzyme System Modulation (if applicable)

The folic acid synthesis pathway is also present in some fungi, making DHPS a potential target in these organisms as well. However, the efficacy of sulfonamides against fungi can vary. The modulation of other fungal enzyme systems by this compound has not been reported in the available scientific literature. Fungi possess a diverse array of enzymes, some of which are involved in processes unique to these organisms. nih.gov Investigating the potential interaction of this compound with other fungal enzymes could reveal novel mechanisms of action or antifungal properties, but such studies have yet to be conducted.

Structure Activity Relationship Sar Elucidation from a Mechanistic Perspective

Correlating Structural Modifications of N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide Analogs with In Vitro Biological Activity

While specific comprehensive studies on a wide array of this compound analogs are not extensively documented in publicly available literature, the SAR can be inferred by examining related N-phenylbenzenesulfonamide structures and their impact on various biological targets, such as enzymes. The core scaffold of this compound presents several key regions amenable to modification: the N-phenyl ring, the ethoxy substituent, the sulfonamide linker, and the tolyl group.

The N-Phenyl Ring and its Substituents:

The substitution pattern on the N-phenyl ring is a critical determinant of biological activity. The position and nature of substituents can influence the molecule's conformation, electronic properties, and ability to form key interactions with a biological target. For instance, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives acting as 12-lipoxygenase inhibitors, modifications to the N-benzyl ring significantly impacted potency. nih.gov

To illustrate the potential SAR for this compound analogs, consider the following hypothetical data table, which is based on general principles observed in similar sulfonamide-based enzyme inhibitors. The table explores the impact of modifying the ethoxy group at the 2-position of the N-phenyl ring.

Table 1: Illustrative In Vitro Biological Activity of N-(2-substituted-phenyl)-4-methylbenzenesulfonamide Analogs

| Compound ID | R-Group (at 2-position) | Target Enzyme | In Vitro Activity (IC₅₀, µM) |

|---|---|---|---|

| 1 | -OCH₂CH₃ (Ethoxy) | Hypothetical Kinase A | 5.2 |

| 2a | -OH (Hydroxy) | Hypothetical Kinase A | 15.8 |

| 2b | -OCH₃ (Methoxy) | Hypothetical Kinase A | 8.1 |

| 2c | -OCH(CH₃)₂ (Isopropoxy) | Hypothetical Kinase A | 3.5 |

| 2d | -CF₃ (Trifluoromethyl) | Hypothetical Kinase A | 25.4 |

From this illustrative data, several SAR trends can be deduced:

Size and Lipophilicity of the Alkoxy Group: A larger, more lipophilic alkoxy group, such as isopropoxy (Compound 2c), appears to enhance inhibitory activity compared to the smaller ethoxy and methoxy (B1213986) groups. This suggests the presence of a hydrophobic pocket in the target's binding site that can accommodate bulkier substituents.

Hydrogen Bonding Capacity: The replacement of the ethoxy group with a hydroxyl group (Compound 2a) leads to a significant decrease in activity. This could indicate that a hydrogen bond donor at this position is detrimental to binding, or that the increased polarity reduces cell permeability in cell-based assays.

Electronic Effects: The introduction of a strongly electron-withdrawing group like trifluoromethyl (Compound 2d) also results in a loss of activity. This highlights the importance of the electronic landscape of the N-phenyl ring for optimal interaction with the target.

The Sulfonamide Linker and Tolyl Group:

Quantitative Structure-Activity Relationship (QSAR) Modeling

While no specific QSAR models for this compound were found in the reviewed literature, the principles of QSAR are highly relevant for this class of compounds. QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. mdpi.com

For a series of this compound analogs, a QSAR model could be developed using various molecular descriptors, such as:

Hydrophobicity: Calculated logP or experimentally determined retention factors.

Electronic Properties: Hammett constants, partial atomic charges, or dipole moments.

Steric Parameters: Molar refractivity, Taft steric parameters, or computational descriptors of molecular volume and surface area.

A typical QSAR equation might take the form:

log(1/IC₅₀) = c₁ * (logP) + c₂ * (σ) + c₃ * (Es) + constant

Where logP represents hydrophobicity, σ represents electronic effects, and Es represents steric effects. The coefficients (c₁, c₂, c₃) would be determined through statistical analysis of a dataset of synthesized and tested compounds. Such a model would be invaluable for predicting the activity of unsynthesized analogs and prioritizing synthetic efforts.

Rational Design Principles for Modulating Molecular Interactions and Biological Function

The rational design of this compound analogs is guided by an understanding of the molecular interactions that govern their biological function. Key principles include:

Target-Based Design: If the three-dimensional structure of the biological target is known, molecular docking studies can be employed to predict the binding mode of this compound. This allows for the identification of key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) and suggests specific modifications to enhance binding affinity. For example, if a hydrophobic pocket is identified near the ethoxy group, analogs with larger alkyl or cycloalkyl ethers could be designed.

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model can be developed based on a set of active analogs. The pharmacophore defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings) required for biological activity. This model can then be used to design novel molecules that fit the pharmacophore.

Privileged Scaffolds: The benzenesulfonamide (B165840) core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov Rational design can leverage this by grafting the this compound scaffold onto other known pharmacophores to create hybrid molecules with novel or enhanced activities.

Bioisosteric Replacements and Their Impact on Target Binding

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For this compound, several bioisosteric replacements could be considered:

Ethoxy Group Replacements:

Thioether: Replacing the ether oxygen with sulfur (-SCH₂CH₃) would alter the bond angle and lipophilicity, potentially influencing interactions with the target.

Alkyl Chains: Replacing the ethoxy group with a propyl or isopropyl group could probe for additional hydrophobic interactions.

Cyclic Ethers: A tetrahydrofuranyl group could be used to introduce conformational rigidity.

Sulfonamide Linker Replacements:

Amide: While electronically different, an amide linker could maintain some hydrogen bonding capabilities.

Reversed Sulfonamide: This would alter the directionality of the hydrogen bonding groups.

Phenyl Ring Bioisosteres:

Heterocycles: Replacing the phenyl ring with a pyridine (B92270), thiophene, or pyrazole (B372694) ring can introduce heteroatoms that can act as hydrogen bond acceptors and alter the electronic properties of the molecule. This can lead to improved selectivity and potency. nih.gov

The impact of these replacements on target binding is multifaceted. A bioisosteric change can affect the compound's conformation, electronic distribution, and solvation properties, all of which can influence its affinity for the target protein. For example, replacing the phenyl ring with a pyridine ring might introduce a key hydrogen bond with a specific amino acid residue in the active site, thereby increasing potency.

Future Directions and Advanced Research Perspectives

Development of Next-Generation Computational Methodologies for Prediction of Biological Activity

The prediction of biological activity through computational means is a cornerstone of modern drug discovery. For N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide, the development and application of next-generation computational methodologies could significantly accelerate the identification of its potential therapeutic targets and mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to correlate the structural features of this compound and its analogs with their biological activities. By generating a virtual library of derivatives with modifications to the ethoxyphenyl and methylbenzenesulfonamide moieties, researchers can use machine learning algorithms to predict compounds with enhanced potency and selectivity.

Molecular docking studies represent another powerful tool. These simulations can predict the binding affinity and orientation of this compound within the active sites of various proteins. This approach can help in identifying potential protein targets and in understanding the key molecular interactions that govern its biological effects. For example, docking this compound against a panel of kinases or proteases, common targets for sulfonamide-based drugs, could reveal novel inhibitory activities.

| Computational Method | Application to this compound | Potential Outcome |

| QSAR | Correlating structural modifications with predicted activity | Identification of derivatives with improved biological profiles. |

| Molecular Docking | Predicting binding modes and affinities with protein targets | Discovery of novel protein targets and mechanism of action. |

| Molecular Dynamics | Simulating the dynamic behavior of the compound-protein complex | Understanding the stability of binding and conformational changes. |

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Approaches

The synthesis of this compound can be advanced through the exploration of novel and sustainable chemical pathways. Traditional methods for sulfonamide synthesis often involve harsh reagents and generate significant waste. acs.org Green chemistry principles are increasingly being applied to address these challenges.

Recent advancements in catalysis offer promising avenues. For example, palladium-catalyzed cross-coupling reactions could provide a more efficient and versatile method for the N-arylation of the sulfonamide. nih.gov Furthermore, the use of photoredox catalysis is emerging as a powerful tool for the synthesis of sulfonamides under mild conditions, which could be adapted for the production of this compound. acs.orgnih.gov

Flow chemistry presents another sustainable approach, offering advantages such as improved reaction control, enhanced safety, and scalability. rsc.orgnih.govacs.orgaurigeneservices.com The development of a continuous flow process for the synthesis of this compound could significantly reduce its environmental footprint and manufacturing costs. chemanager-online.com

| Synthetic Approach | Advantages for this compound Synthesis |

| Palladium-Catalyzed Cross-Coupling | High efficiency and functional group tolerance. nih.gov |

| Photoredox Catalysis | Mild reaction conditions and use of visible light as a renewable energy source. acs.orgnih.gov |

| Flow Chemistry | Improved safety, scalability, and reduced waste generation. rsc.orgnih.govacs.orgaurigeneservices.com |

| Mechanochemistry | Solvent-free synthesis, reducing environmental impact. |

Application in Chemical Biology Probes for Target Validation

This compound can be developed into a chemical biology probe for the identification and validation of new biological targets. By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, this compound can be used to visualize its subcellular localization and to isolate its interacting proteins. nih.gov

The design of "clickable" probes, containing an alkyne or azide (B81097) group, would allow for the versatile attachment of various reporter molecules through click chemistry. nih.gov This modularity is highly advantageous for a range of applications, from fluorescence microscopy to affinity purification-mass spectrometry for target identification. nih.gov

Furthermore, activity-based protein profiling (ABPP) probes could be designed based on the this compound scaffold. These probes typically contain a reactive "warhead" that covalently modifies the active site of a target enzyme, providing a powerful tool for studying enzyme function and for inhibitor screening. chemicalprobes.orgfrontiersin.orgnih.gov The sulfonamide moiety itself can be part of the recognition element of such probes. nih.gov

Integration with High-Throughput Screening for Identification of Novel Interactions

High-throughput screening (HTS) campaigns can be employed to systematically test this compound against large libraries of biological targets, such as enzymes and receptors. This approach can rapidly identify novel biological activities and potential therapeutic applications for the compound.

For instance, screening this molecule against a panel of human kinases could uncover new kinase inhibitors, a class of drugs with significant therapeutic importance. mesoscale.comnih.govresearchgate.net Similarly, HTS assays can be designed to identify compounds that modulate protein-protein interactions or other cellular pathways. The integration of HTS with computational predictions can further streamline the process of hit identification and optimization. nih.gov

| Screening Platform | Potential Application for this compound |

| Kinase Profiling | Identification of novel kinase inhibitory activity. mesoscale.comnih.govresearchgate.net |

| Cell-Based Assays | Discovery of effects on cellular pathways and phenotypes. |

| DNA-Encoded Libraries | Screening against a vast diversity of protein targets. |

Contribution to Fundamental Understanding of Sulfonamide-Biomolecule Interactions

Detailed structural and biophysical studies of this compound in complex with its biological targets can provide fundamental insights into the nature of sulfonamide-biomolecule interactions. Techniques such as X-ray crystallography can reveal the precise binding mode of the compound, highlighting the key hydrogen bonds, hydrophobic interactions, and other forces that contribute to its affinity and selectivity. nih.govias.ac.innih.govchemrxiv.orgrcsb.org

Thermodynamic studies, using techniques like isothermal titration calorimetry (ITC), can dissect the enthalpic and entropic contributions to the binding energy, providing a deeper understanding of the driving forces behind the interaction. acs.orgnih.gov Spectroscopic methods, such as nuclear magnetic resonance (NMR) and fluorescence spectroscopy, can provide information on the conformational changes that occur upon binding. acs.org

By systematically studying the interactions of this compound and its analogs with various biomolecules, researchers can contribute to a more comprehensive understanding of the structure-activity relationships of sulfonamides, which will aid in the rational design of future drugs and chemical probes. nih.govchemrxiv.org

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N-(2-ethoxyphenyl)-4-methylbenzenesulfonamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via sulfonylation of 2-ethoxyaniline with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., aqueous NaOH or KOH). Reaction optimization includes controlling stoichiometry (1:1 molar ratio of amine to sulfonyl chloride), temperature (0–5°C to minimize side reactions), and solvent choice (tetrahydrofuran or dichloromethane for homogeneity). Post-reaction purification involves recrystallization or column chromatography to remove unreacted reagents and byproducts .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer :

- 1H/13C NMR : Assign signals using coupling patterns (e.g., ethoxy group protons at δ 1.3–1.5 ppm and aromatic protons at δ 6.8–7.8 ppm). Discrepancies in splitting patterns may arise from rotational isomerism; variable-temperature NMR or computational modeling (DFT) can resolve ambiguities .

- IR : Confirm sulfonamide groups via S=O stretches (~1350 cm⁻¹ and ~1160 cm⁻¹). Overlapping peaks (e.g., C-O from ethoxy) require deconvolution software .

- HRMS : Validate molecular weight with <2 ppm error. Isotopic patterns distinguish between sulfonamide and sulfonic acid derivatives .

Q. What are common impurities in synthesized batches, and how are they identified?

- Methodological Answer : Major impurities include unreacted 2-ethoxyaniline (detected via TLC with ninhydrin staining) and hydrolyzed sulfonic acid derivatives (identified by IR or ion-exchange chromatography). Quantitative HPLC with a C18 column and UV detection (λ = 254 nm) resolves these at ppm levels .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformation and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software reveals torsional angles (e.g., dihedral angle between the ethoxyphenyl and tosyl groups) and hydrogen-bonding networks (N–H⋯O or C–H⋯O). For disordered ethoxy groups, refinement with PART instructions or TWIN laws in SHELXL is critical. Hirshfeld surface analysis quantifies interaction contributions (e.g., H⋯H vs. O⋯H contacts) .

Q. What computational strategies predict electronic properties and reactivity for drug design applications?

- Methodological Answer :

- DFT/B3LYP/6-311G(d,p) : Calculates frontier molecular orbitals (HOMO-LUMO gap) to assess charge-transfer potential. NBO analysis identifies hyperconjugative interactions (e.g., lone pair donation from sulfonamide oxygen to aromatic π-system) .

- Molecular Electrostatic Potential (MEP) : Maps electrophilic/nucleophilic sites (e.g., sulfonamide NH as H-bond donor) for docking studies. RDG analysis visualizes non-covalent interactions in 3D .

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

- Methodological Answer : SAR studies involve synthesizing analogs (e.g., replacing ethoxy with methoxy or halogen substituents) and testing antimicrobial/anticancer activity. For example, docking simulations (AutoDock Vina) predict binding affinity to target enzymes (e.g., dihydropteroate synthase). In vitro assays (Kirby-Bauer disk diffusion) validate MIC values against Gram-positive/negative strains .

Q. How are data contradictions between experimental and computational results addressed?

- Methodological Answer : Discrepancies in bond lengths (e.g., S–N in X-ray vs. DFT) arise from crystal packing effects. Use periodic boundary conditions in DFT-D3 to account for van der Waals forces. For conflicting bioactivity data, verify assay conditions (e.g., pH, solvent) and apply multivariate statistics (PCA) to isolate variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.